molecular formula C84H156N8O2Si3 B12092011 Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane

Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane

Cat. No.: B12092011
M. Wt: 1394.4 g/mol
InChI Key: WWKLMLDJKDHQPK-UHFFFAOYSA-N
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Chemical Reactions Analysis

BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE primarily involves its photochemical properties. Upon exposure to light, the compound absorbs photons and reaches an excited state. This excited state can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis . This mechanism is particularly useful in photodynamic therapy for cancer treatment, where the compound targets and destroys cancer cells .

Comparison with Similar Compounds

BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE is unique due to its specific photochemical properties and structural features. Similar compounds include:

These comparisons highlight the unique aspects of BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE, particularly its trihexylsilyloxy substituents and silicon center, which contribute to its specific applications and effectiveness in various fields.

Properties

Molecular Formula

C84H156N8O2Si3

Molecular Weight

1394.4 g/mol

IUPAC Name

trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane

InChI

InChI=1S/C84H156N8O2Si3/c1-7-13-19-33-47-95(48-34-20-14-8-2,49-35-21-15-9-3)93-97(94-96(50-36-22-16-10-4,51-37-23-17-11-5)52-38-24-18-12-6)91-81-73-57-65-43-29-30-44-66(65)58-74(73)83(91)89-79-71-55-63-41-27-28-42-64(63)56-72(71)80(86-79)90-84-76-60-68-46-32-31-45-67(68)59-75(76)82(92(84)97)88-78-70-54-62-40-26-25-39-61(62)53-69(70)77(85-78)87-81/h61-90H,7-60H2,1-6H3

InChI Key

WWKLMLDJKDHQPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)O[Si]1(N2C3C4CC5CCCCC5CC4C2NC6C7CC8CCCCC8CC7C(N6)NC9N1C(C1C9CC2CCCCC2C1)NC1C2CC4CCCCC4CC2C(N1)N3)O[Si](CCCCCC)(CCCCCC)CCCCCC

Origin of Product

United States

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